

Detailed Protocol for Checkerboard Assay with Viability Readout

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bli-489

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This protocol is adapted from a 2023 study that enhanced the classic checkerboard assay by using colony-forming unit (CFU) counts for a more accurate assessment of antibiotic interactions, especially in complex cultures [1].

Purpose and Principle

The checkerboard assay determines the combined effects of two antimicrobial agents. The traditional method uses optical density or visual turbidity, but this protocol uses selective plating and CFU counting to distinguish effects on individual bacterial species in a community and differentiate between bactericidal and bacteriostatic effects [1].

Materials and Reagents

- **Antimicrobial Agents:** **BLI-489** and the β -lactam antibiotic partner (e.g., a cephalosporin).
- **Bacterial Strains:** Target strains, which can be in monoculture or polymicrobial community.
- **Growth Media:** Standard broth medium (e.g., Mueller-Hinton Broth) and solid agar plates.
- **Selective/Differential Media:** A set of agar plates for selectively growing each species in a polymicrobial culture [1].
- **Equipment:** 96-well microtiter plates, multichannel pipettes, a plating tool or beads for spiral plating, and a colony counter.

Experimental Procedure

Step 1: Prepare Antibiotic Stock Solutions

- Prepare high-concentration stock solutions of **BLI-489** and its partner β -lactam antibiotic in appropriate solvents and sterilize them.

Step 2: Inoculate Bacterial Cultures

- Grow bacterial strains to mid-log phase and dilute them to a standardized density of approximately 1×10^6 CFU/mL in broth [1].

Step 3: Set Up the Checkerboard Plate

- Serially dilute the two antibiotics in a 96-well plate along two axes to create a matrix where each well contains a unique combination of concentrations [1].
- Add the prepared bacterial inoculum to all test wells. Include growth control and sterility control wells.
- Incubate the plate under suitable conditions for 16-24 hours.

Step 4: Read the Assay and Determine MICs

- **Initial MIC Reading:** After incubation, record visible turbidity for an initial, community-level MIC assessment [1].
- **Viable Cell Count by Plating:** From each well, plate an aliquot onto the appropriate selective agar media to determine the viable cell count for each species.
 - After incubation, count the colonies on each plate to calculate the CFU/mL for each species in each well [1].
 - The Minimum Inhibitory Concentration (MIC) is redefined as the lowest antibiotic concentration that prevents growth beyond the initial inoculum, typically resulting in no colonies or a very low number (~ 1 -10 CFU) indicating a bacteriostatic effect [1]. The absence of any viable cells indicates a bactericidal effect.

Data Analysis and Interpretation

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in combination:

- FIC of Drug A (FIC_A) = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B (FIC_B) = (MIC of Drug B in combination) / (MIC of Drug B alone)

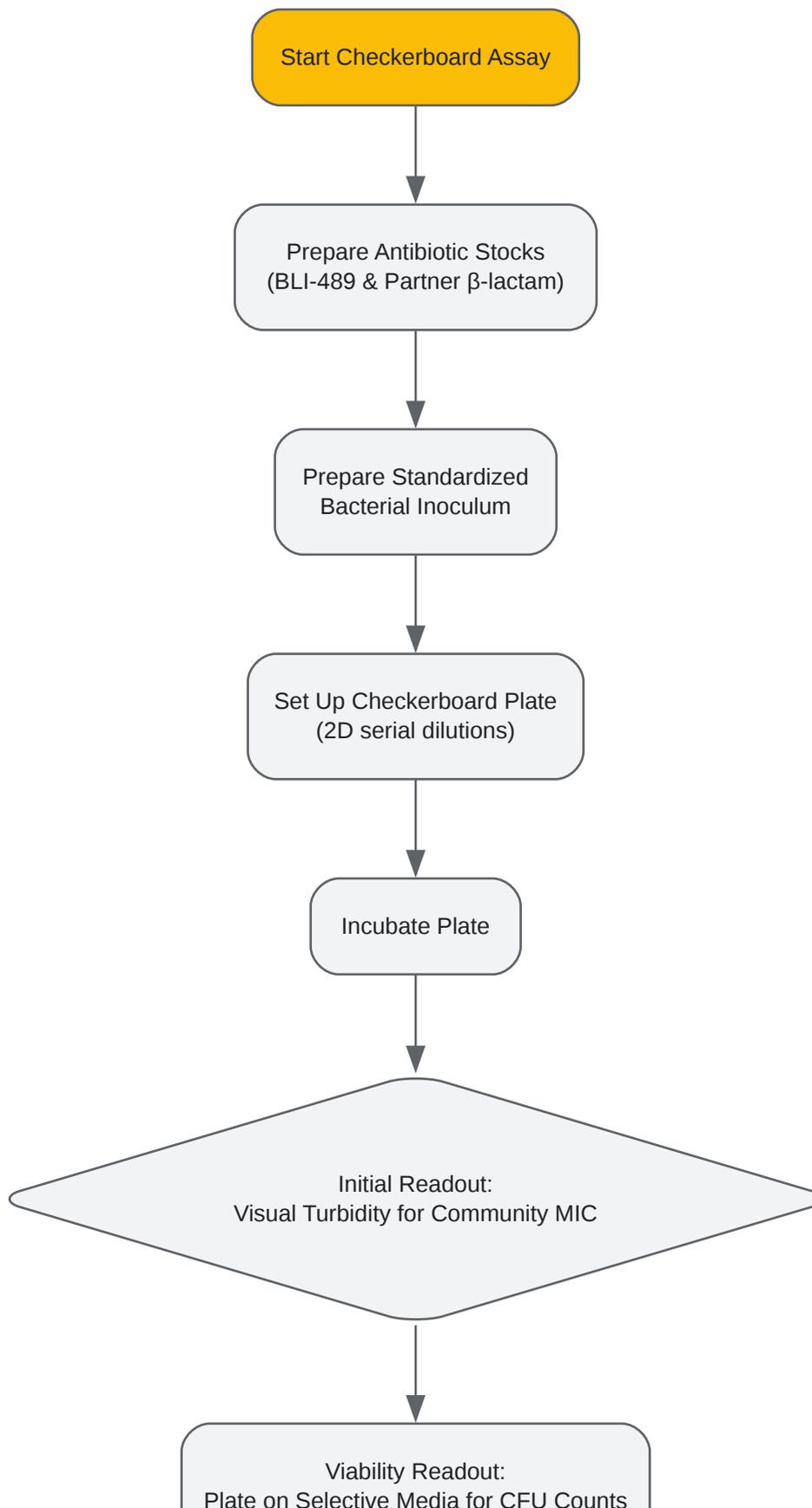
Calculate the FIC Index (FICI):

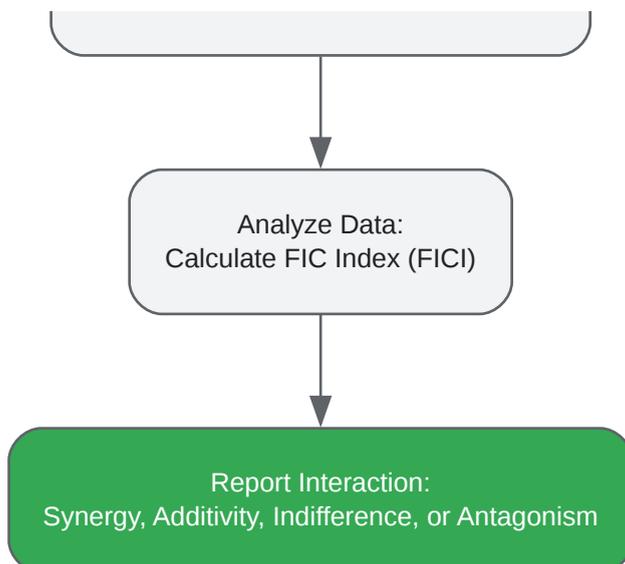
- $FICI = FIC_A + FIC_B$

Interpret the interaction based on the FICI [1]:

- **Synergy:** $FICI \leq 0.5$
- **Additivity:** $0.5 < FICI \leq 1.0$
- **Indifference:** $1.0 < FICI \leq 4.0$
- **Antagonism:** $FICI > 4.0$

The workflow for this entire process is summarized in the diagram below.





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Diagram 1: Workflow for the checkerboard assay with viability plating. The key enhancement over traditional methods is the CFU counting step, which provides species-specific and cidal/static data [1].

BLI-489 Profile and Data Interpretation

Table 1: BLI-489 Profile and Checkerboard Data Interpretation

Aspect	Details & Guidelines
BLI-489 Profile	A potent inhibitor of Class D serine- β -lactamases (e.g., OXA-type carbapenemases). Its activity can be benchmarked against other inhibitors like sulbactam and avibactam [2].
Quantitative Data (IC₅₀)	In enzymatic assays, BLI-489 demonstrated potent activity against OXA-48 (IC ₅₀ : 2,000 nM after 0 min pre-incubation) and OXA-23 (IC ₅₀ : 2,600 nM after 10 min pre-incubation), showing its specific utility against these carbapenemases [2].
Interpreting FIC Index	Use the FIC Index calculated in Section 4 to classify the interaction between BLI-489 and its partner antibiotic. The table in that section provides the standard criteria for synergy, additivity, indifference, and antagonism [1].

Critical Considerations for the Assay

- **Advantages of Viability Plating:** This method differentiates between bactericidal and bacteriostatic effects and reveals how individual species in a community are affected, which turbidity readings can obscure [1].
- **Application to BLI-489:** This protocol is ideal for testing **BLI-489**, as its primary value lies in restoring the efficacy of β -lactam antibiotics against resistant strains. The assay can show whether the combination is synergistic against target pathogens.
- **Limitations and Adaptations:** The protocol is more labor-intensive than turbidity-based methods. For a standard mono-microbial interaction study, the CFU plating step may be omitted, and readings can be taken via optical density, though this provides less information [1].

Important Notes and Troubleshooting

- **Sterile Technique:** Use strict aseptic technique throughout, especially during the plating steps.
- **Control Wells:** Always include appropriate controls (growth, sterility) to validate your results.
- **Replicates:** Perform biological replicates to ensure the robustness of your findings.
- **Troubleshooting:** If results are unclear, check antibiotic stock concentrations and bacterial inoculum size for accuracy. Ensure that the selective media effectively inhibit the growth of non-target species in a polymicrobial assay.

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References

1. Development of a Polymicrobial Checkerboard Assay as ... [pmc.ncbi.nlm.nih.gov]
2. Cyclic Boronates Inhibit All Classes of β -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

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